molecular formula C23H20F3N3 B2885427 3-methyl-N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine CAS No. 325992-93-6

3-methyl-N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine

Cat. No.: B2885427
CAS No.: 325992-93-6
M. Wt: 395.429
InChI Key: ONAJGXQXPNALTF-UHFFFAOYSA-N
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Description

This compound features a pyridin-2-amine core substituted with a 3-methyl group and a benzylic moiety bearing both a 2-methylindol-3-yl group and a 4-(trifluoromethyl)phenyl group. This structural complexity suggests applications in medicinal chemistry, particularly for targets requiring dual hydrophobic and aromatic interactions .

Properties

IUPAC Name

3-methyl-N-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3/c1-14-6-5-13-27-22(14)29-21(16-9-11-17(12-10-16)23(24,25)26)20-15(2)28-19-8-4-3-7-18(19)20/h3-13,21,28H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAJGXQXPNALTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of the compound involves several steps, including the formation of key intermediates through various chemical reactions. The general synthetic route includes:

  • Preparation of Indole Derivative : The initial step involves the synthesis of the 2-methyl-1H-indole moiety.
  • Formation of Trifluoromethyl Phenyl Group : The introduction of the trifluoromethyl group is achieved through electrophilic aromatic substitution.
  • Pyridine Amine Linkage : The final step involves coupling the indole and phenyl groups via a pyridine amine scaffold.

Biological Activity

The biological activity of this compound has been evaluated across various assays, indicating promising results in several areas:

Anticancer Activity

Research indicates that derivatives containing indole and pyridine structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-23115.5Induction of apoptosis via caspase activation
A54920.3Microtubule destabilization

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

In vivo studies have shown that the compound exhibits anti-inflammatory effects in models of carrageenan-induced paw edema. The percentage inhibition of edema was found to be significant compared to control groups.

Case Studies

  • Study on Anticancer Effects : A study published in ACS Omega evaluated the effects of similar compounds on breast cancer cells, noting enhanced apoptosis and reduced viability at concentrations as low as 1 µM .
  • Antimicrobial Evaluation : Another research article highlighted the antimicrobial efficacy of related indole derivatives, establishing a correlation between structural modifications and enhanced bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural Comparison of Analogs
Compound Name Substituent R1 (Pyridine) Substituent R2 (Benzyl) Key Features Molecular Weight* Reported Yield/Data
Target Compound 3-Methyl 2-Methylindol-3-yl + 4-CF₃-phenyl Indole-CF₃-phenyl hybrid ~447.4 N/A
N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine H 2-Methylindol-3-yl + 4-F-phenyl Fluorophenyl instead of CF₃-phenyl ~387.4 N/A
3-Methyl-N-{phenyl[4-(trifluoromethyl)phenyl]methyl}pyridin-2-amine (3af) 3-Methyl Phenyl + 4-CF₃-phenyl No indole; dual phenyl groups ~402.4 Procedure described
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (17) 3-Methyl 4-CF₃-benzyl Simplified benzyl; no indole ~296.3 81% yield
[5-(3-Methyl-pyridin-4-yl)-[1,3,4]oxadiazol-2-yl]-(4-CF₃-phenyl)-amine 3-Methyl (pyridin-4-yl) 4-CF₃-phenyl linked via oxadiazole Oxadiazole scaffold; different core ~350.3 N/A

*Calculated based on molecular formulas.

Functional Group Impact on Properties

Trifluoromethyl (CF₃) Group: Present in the target compound, 3af , and compound 17 , the CF₃ group enhances metabolic stability and hydrophobic interactions.

Indole vs. This may improve target engagement but increase steric hindrance .

Scaffold Variations :

  • Compound 17 lacks the indole and second phenyl group, simplifying synthesis (81% yield) but reducing structural complexity. The oxadiazole analog replaces the benzylic carbon with a heterocycle, altering electronic properties and conformational flexibility.

Pharmacological Implications

  • Target Binding : The indole-CF₃-phenyl hybrid may optimize interactions with hydrophobic pockets and aromatic residues in enzymes or receptors, offering selectivity over analogs lacking these groups.
  • ADME Profile : Increased molecular weight (~447.4) and lipophilicity in the target compound could reduce solubility but enhance membrane permeability.

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